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Compound of Interest

Compound Name: PEAQX tetrasodium salt

Cat. No.: B1191907

Get Quote

Executive Verdict: The Selectivity Window
Status:Valid with Strict Concentration Controls

PEAQX (NVP-AAM077) remains a standard tool for isolating GluN2A-containing NMDA

receptor currents, but it is not an absolute "magic bullet." Early literature suggested >100-fold

selectivity for GluN2A over GluN2B.[1][2] However, rigorous re-evaluation (Frizelle et al., 2006;

Berberich et al., 2005) has revised this to a functional selectivity of approximately 10-fold in

rodent models.

The Application Scientist’s Take: You can use PEAQX to validate GluN2A contribution, but only

if you operate within a narrow "Selectivity Window" (50 nM – 400 nM). Exceeding 0.5 µM

results in significant cross-inhibition of GluN2B receptors, invalidating your data. This guide

outlines the precise calibration required to use PEAQX effectively.

Mechanism of Action & Binding Topology
Unlike Ifenprodil, which acts as a Negative Allosteric Modulator (NAM) at the N-terminal

domain, PEAQX is a competitive antagonist at the glutamate binding site (orthosteric) on the

GluN2 subunit. This distinction is critical: PEAQX blockade can be surmounted by high
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concentrations of glutamate, whereas Ifenprodil blockade is largely independent of glutamate

concentration.

Diagram: NMDAR Antagonist Binding Topology
The following diagram illustrates the distinct binding sites of PEAQX versus GluN2B-selective

NAMs.
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Caption: PEAQX competes directly with Glutamate at GluN2A, while Ifenprodil binds

allosterically to GluN2B.

Comparative Analysis: PEAQX vs. Alternatives
To validate GluN2A physiology, one must choose between competitive antagonism (PEAQX)

and allosteric modulation (TCN-201).
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Feature
PEAQX (NVP-
AAM077)

TCN-201
Ifenprodil / Ro
25-6981

Zinc (Zn²⁺)

Primary Target
GluN2A

(Competitive)
GluN2A (NAM) GluN2B (NAM)

GluN2A

(Allosteric)

Selectivity Fold ~10x (Rodent) >300x >400x Low (Dirty)

Mechanism
Orthosteric

(Glutamate site)

Allosteric

(Glycine

dependent)

Allosteric (N-

term)
Pore/Allosteric

Kinetics Fast On/Off Slow Onset Slow Onset Fast

Surmountable?
Yes (by

Glutamate)
Yes (by Glycine) No N/A

Key Limitation

Narrow

concentration

window

Low solubility;

Glycine

interference

Does not block

GluN2A

Hits AMPAR,

GABA, etc.

Best Use Case

Synaptic

physiology

(LTP/LTD)

Pharmacological

screening
Negative Control

Physiological

relevance

Why choose PEAQX over TCN-201? Despite TCN-201's higher selectivity, PEAQX is often

preferred in slice electrophysiology because TCN-201 antagonism is surmountable by high

glycine concentrations (often used in slice media) and has slow wash-in kinetics. PEAQX offers

a cleaner kinetic profile for rapid stimulation protocols.

Validation Protocol: The "Berberich Titration"
To scientifically validate GluN2A-mediated currents, you cannot simply apply PEAQX and

assume specificity. You must use a Double Dissociation Protocol.

Reagents Required[3][4]
PEAQX tetrasodium salt: Prepare 10 mM stock in water (stable at -20°C).

Ro 25-6981: Highly selective GluN2B blocker (Negative Control).
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NMDA: Agonist.[3][4]

Step-by-Step Methodology
This protocol is derived from the seminal work of Berberich et al. (2005) and Frizelle et al.

(2006).[2]

Phase 1: Establishing the Baseline
Record whole-cell NMDA currents (voltage-clamp at +40mV or low Mg²⁺ solution).

Establish a stable baseline of EPSCs or agonist-evoked currents.

Phase 2: The "Ifenprodil Check" (GluN2B Isolation)
Purpose: To remove the GluN2B component first, leaving a "pure" GluN2A current to test.

Perfuse Ro 25-6981 (0.5 µM) or Ifenprodil (3 µM).

Wait for steady-state inhibition (typically 10-15 mins).

The remaining current is predominantly GluN2A-mediated (assuming GluN2C/D are

negligible in your tissue, e.g., CA1 pyramidal cells).

Phase 3: PEAQX Validation
Purpose: To prove the remaining current is sensitive to PEAQX.

Add PEAQX (0.4 µM)in the continued presence of Ro 25-6981.

Critical Note: Do not exceed 0.4 µM. At this concentration, PEAQX occupies ~80-90% of

GluN2A receptors but only ~10-20% of GluN2B receptors.

Measure the % inhibition of the remaining current.

Success Criteria: If PEAQX (0.4 µM) abolishes >80% of the Ro-insensitive current, you have

validated GluN2A dominance.

Protocol Visualization
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The following decision tree outlines the experimental logic for validating GluN2A dependency.

Start: Stable NMDA Baseline

Apply GluN2B Blocker
(Ro 25-6981, 0.5 µM)

Is Current Reduced?

Result: Mixed Population
(Remaining current is putative GluN2A)

Yes (Partial Block)

Result: Pure GluN2A Population
(No GluN2B present)

No (No Block)

Apply PEAQX (0.4 µM)

Is Remaining Current Blocked?

VALIDATION SUCCESSFUL
Current is GluN2A-mediated

Yes (>80% Block)

VALIDATION FAILED
Current is GluN2C/D or Non-NMDA

No

Click to download full resolution via product page

Caption: Workflow to isolate and validate GluN2A currents using a double-dissociation strategy.
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The "Drift" Problem
PEAQX is a competitive antagonist.[2][5] If your slice preparation accumulates ambient

glutamate (due to poor perfusion or lack of reuptake), the apparent potency of PEAQX will

decrease (rightward shift in IC50).

Solution: Ensure high flow rates (2-3 ml/min) and consider adding a glutamate scavenger if

using high-density cultures.

Solubility
PEAQX tetrasodium salt is highly water-soluble (unlike the free acid forms of many

antagonists).

Stock: 10 mM in dH₂O.

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which can degrade

the compound, altering the precise concentration required for selectivity.

Species Differences
The "100-fold" selectivity claim often originates from human recombinant receptor data. In

rat/mouse models (standard for slice physiology), the selectivity is lower (approx. 10-fold).

Correction: Always cite Frizelle et al. (2006) when describing the limitations of the drug in

rodent studies.

References
Auberson, Y. P., et al. (2002). 5-Phosphonomethylquinoxalinediones as competitive NMDA

receptor antagonists with a preference for the human 1A/2A subtype. Bioorganic & Medicinal

Chemistry Letters, 12(7), 1099-1102. Link

Berberich, S., et al. (2005). Lack of NMDA receptor subtype selectivity for hippocampal long-

term potentiation.[6] Journal of Neuroscience, 25(29), 6907-6910. Link

Frizelle, P. A., et al. (2006). Equilibrium constants for (R)-[(S)-1-(4-bromo-phenyl)-

ethylamino]-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)-methyl]-phosphonic acid (NVP-

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11415211/
https://pdf.benchchem.com/2962/Cellular_Targets_of_PEAQX_Beyond_NMDA_Receptors_An_In_depth_Technical_Guide.pdf
https://www.benchchem.com/product/b1191907/docs?utm_src=pdf-body#technical-guide-in-vitro-validation-of-glun2a-selectivity-using-peaqx-nvp-aam077
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F11909726%2F
https://www.researchgate.net/publication/236920574_NMDA_receptor_subunit_diversity_Impact_on_receptor_properties_synaptic_plasticity_and_disease
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.jneurosci.org%2Fcontent%2F25%2F29%2F6907
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191907?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


AAM077) acting at recombinant NR1/NR2A and NR1/NR2B N-methyl-D-aspartate receptors.

[7] Molecular Pharmacology, 70(3), 1022-1032.[7] Link

Hansen, K. B., et al. (2018). Structure, function, and pharmacology of glutamate receptor ion

channels. Pharmacological Reviews, 70(4), 592-673. Link

Neyton, J., & Paoletti, P. (2006). Relating NMDA receptor function to receptor subunit

composition: limitations of the pharmacological approach. Journal of Neuroscience, 26(5),

1331-1333. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pnas.org [pnas.org]

2. Progresses in GluN2A-containing NMDA Receptors and their Selective Regulators - PMC
[pmc.ncbi.nlm.nih.gov]

3. mdpi.com [mdpi.com]

4. Effects of NMDA receptor antagonists with different subtype selectivities on retinal
spreading depression - PMC [pmc.ncbi.nlm.nih.gov]

5. pdf.benchchem.com [pdf.benchchem.com]

6. researchgate.net [researchgate.net]

7. Equilibrium constants for (R)-[(S)-1-(4-bromo-phenyl)-ethylamino]-(2,3-dioxo-1,2,3,4-
tetrahydroquinoxalin-5-yl)-methyl]-phosphonic acid (NVP-AAM077) acting at recombinant
NR1/NR2A and NR1/NR2B N-methyl-D-aspartate receptors: Implications for studies of
synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Guide: In Vitro Validation of GluN2A
Selectivity Using PEAQX (NVP-AAM077)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1191907/docs#technical-guide-in-vitro-validation-of-
glun2a-selectivity-using-peaqx-nvp-aam077]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/16778008/
https://pubmed.ncbi.nlm.nih.gov/16778008/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fmolpharm.aspetjournals.org%2Fcontent%2F70%2F3%2F1022
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpharmrev.aspetjournals.org%2Fcontent%2F70%2F4%2F592
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.jneurosci.org%2Fcontent%2F26%2F5%2F1331
https://www.benchchem.com/product/b1191907?utm_src=pdf-custom-synthesis#bc-rfq
https://www.pnas.org/doi/10.1073/pnas.1707752114
https://pmc.ncbi.nlm.nih.gov/articles/PMC11415211/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11415211/
https://www.mdpi.com/1424-8247/17/10/1265
https://pmc.ncbi.nlm.nih.gov/articles/PMC3252980/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3252980/
https://pdf.benchchem.com/2962/Cellular_Targets_of_PEAQX_Beyond_NMDA_Receptors_An_In_depth_Technical_Guide.pdf
https://www.researchgate.net/publication/236920574_NMDA_receptor_subunit_diversity_Impact_on_receptor_properties_synaptic_plasticity_and_disease
https://pubmed.ncbi.nlm.nih.gov/16778008/
https://pubmed.ncbi.nlm.nih.gov/16778008/
https://pubmed.ncbi.nlm.nih.gov/16778008/
https://pubmed.ncbi.nlm.nih.gov/16778008/
https://www.benchchem.com/product/b1191907/docs#technical-guide-in-vitro-validation-of-glun2a-selectivity-using-peaqx-nvp-aam077
https://www.benchchem.com/product/b1191907/docs#technical-guide-in-vitro-validation-of-glun2a-selectivity-using-peaqx-nvp-aam077
https://www.benchchem.com/product/b1191907/docs#technical-guide-in-vitro-validation-of-glun2a-selectivity-using-peaqx-nvp-aam077
https://www.benchchem.com/product/b1191907/docs#technical-guide-in-vitro-validation-of-glun2a-selectivity-using-peaqx-nvp-aam077
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191907?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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